(1S,2S)-1-amino-1-(4-fluorophenyl)propan-2-ol
Description
(1S,2S)-1-Amino-1-(4-fluorophenyl)propan-2-ol is a chiral amino alcohol characterized by a fluorinated aromatic ring and a stereospecific propan-2-ol backbone. This compound belongs to a class of β-amino alcohols, which are pharmacologically significant due to their structural similarity to neurotransmitters like norepinephrine and ephedrine derivatives. The 4-fluorophenyl substituent enhances metabolic stability and binding affinity in biological systems compared to non-fluorinated analogs .
Properties
Molecular Formula |
C9H12FNO |
|---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
(1S,2S)-1-amino-1-(4-fluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H12FNO/c1-6(12)9(11)7-2-4-8(10)5-3-7/h2-6,9,12H,11H2,1H3/t6-,9+/m0/s1 |
InChI Key |
HPHULVZWOLCSFD-IMTBSYHQSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC=C(C=C1)F)N)O |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)F)N)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- The synthesis commonly begins with 4-fluorobenzaldehyde or related fluorophenyl precursors, which provide the aromatic fluorine substituent essential for the target molecule.
- Chiral amine sources or chiral auxiliaries are used to induce stereoselectivity in the amino alcohol formation.
Reduction of Aromatic Aldehyde to Alcohol
- The aldehyde group of 4-fluorobenzaldehyde is reduced to the corresponding alcohol using mild hydride reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
- This step yields (2R)-1-(4-fluorophenyl)propan-2-ol intermediates with control over stereochemistry depending on reaction conditions and catalysts used.
Reductive Amination to Introduce the Amino Group
- The key step is reductive amination , where the alcohol or aldehyde intermediate is reacted with an amine source (e.g., ammonia or chiral amines) in the presence of reducing agents such as sodium triacetoxyborohydride .
- This reaction forms the chiral amino alcohol with the desired (1S,2S) stereochemistry.
- Chiral amines such as (S)-(-)-1-phenylethylamine have been used in related fluorophenyl amino alcohol syntheses to induce stereoselectivity.
Chiral Resolution and Purification
- The racemic mixture obtained from reductive amination is resolved into its enantiomers using:
- This step is critical to isolate the (1S,2S)-enantiomer with high enantiomeric excess (ee).
Hydrochloride Salt Formation
- The free amine is converted into its more stable hydrochloride salt by treatment with hydrochloric acid.
- This salt formation improves compound stability and facilitates handling and purification.
Industrial and Scalable Production Methods
Continuous Flow Synthesis
- Continuous flow reactors are employed to enhance reaction control, yield, and scalability.
- This method allows precise temperature and reagent flow control, improving stereoselectivity and reducing reaction times.
Biocatalysis
- Enzymatic catalysis using stereoselective enzymes has been explored to achieve high enantiomeric purity under mild conditions.
- Biocatalysis reduces the need for harsh reagents and minimizes byproducts, making it attractive for industrial scale-up.
Process Optimization
- Optimization of reaction parameters such as temperature, solvent choice, and reagent equivalents is crucial.
- For example, reflux conditions or autoclave use with controlled pressure and temperature have been reported for related amino alcohols to maximize yield and stereoselectivity.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Notes | Yield/Enantiomeric Purity |
|---|---|---|---|
| Reduction of 4-fluorobenzaldehyde | NaBH4 or LiAlH4, methanol or ether solvent | Mild conditions, stereocontrol depends on catalyst | High yield; stereochemistry depends on catalyst |
| Reductive Amination | Ammonia or chiral amine, sodium triacetoxyborohydride | Room temperature to mild heating, inert atmosphere | Moderate to high yield; chiral amines improve ee |
| Chiral Resolution | Chiral chromatography or crystallization | Essential for isolating (1S,2S)-enantiomer | >99% ee achievable |
| Hydrochloride Salt Formation | HCl in aqueous or organic solvent | Converts free amine to stable hydrochloride salt | Quantitative conversion |
| Continuous Flow Synthesis | Flow reactor, optimized flow rates and temperature | Improves scalability and reproducibility | Enhanced yield and purity |
| Biocatalytic Step | Enzymes specific for stereoselective amination | Mild, environmentally friendly | High enantioselectivity |
Research Findings and Analytical Data
- The stereochemistry of the product is confirmed by chiral HPLC and NMR spectroscopy.
- Optical rotation measurements verify enantiomeric purity.
- Industrial scale syntheses report overall yields ranging from 50% to 80% depending on process optimization.
- Thermal hazard analyses and process safety assessments are integral during scale-up to ensure robustness.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-amino-1-(4-fluorophenyl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form secondary amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield imines, while reduction can produce secondary amines.
Scientific Research Applications
Medicinal Chemistry
(1S,2S)-1-amino-1-(4-fluorophenyl)propan-2-ol has been extensively investigated for its potential therapeutic properties:
- Neurological Disorders : The compound is being explored as a scaffold for developing drugs targeting conditions such as depression and anxiety. Its ability to influence neurotransmitter systems may provide insights into mood regulation and cognitive functions.
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit varying degrees of activity against bacterial strains like Staphylococcus aureus and Escherichia coli. Structural modifications can enhance antibacterial potency, making it a candidate for developing new antibiotics.
Organic Synthesis
The compound serves as a valuable building block in organic synthesis for creating more complex molecules. Its unique structure allows for various chemical reactions, including:
| Reaction Type | Reagents Used | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate, hydrogen peroxide | Acidic or basic conditions |
| Reduction | Lithium aluminum hydride, sodium borohydride | Anhydrous conditions |
| Substitution | Amines, thiols, alkoxides | Varies depending on nucleophile |
These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activity or improved pharmacological profiles.
Biochemical Probing
The compound has been investigated as a biochemical probe to study enzyme interactions and metabolic pathways. Its ability to modulate enzyme activity can provide insights into various signaling pathways within cells.
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of this compound derivatives found that certain modifications significantly increased their effectiveness against Escherichia coli. The results suggested that the fluorine atom enhances lipophilicity and metabolic stability, which are beneficial for drug development.
Case Study 2: Neuropharmacology
Research has indicated that this compound interacts with neurotransmitter systems. In vitro studies demonstrated its potential to modulate serotonin receptors, suggesting applications in treating mood disorders.
Mechanism of Action
The mechanism by which (1S,2S)-1-amino-1-(4-fluorophenyl)propan-2-ol exerts its effects is largely dependent on its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes involved in neurotransmitter pathways. The fluorophenyl group enhances its binding affinity and selectivity for these targets, making it a valuable compound in drug development .
Comparison with Similar Compounds
Structural and Stereochemical Variations
The table below summarizes key structural analogs, emphasizing differences in substituents, stereochemistry, and molecular properties:
*Calculated based on molecular formula.
Key Research Findings
Fluorination Effects: The 4-fluorophenyl group in the target compound improves metabolic stability compared to non-fluorinated analogs like (1S,2S)-2-amino-1-phenylpropan-1-ol, which is linked to norephedrine and dextroamphetamine . Fluorine’s electronegativity enhances receptor binding in CNS-targeted applications.
Stereochemical Influence : The (1S,2S) configuration is critical for activity. For example, (1S,2R)-isomers (e.g., ) exhibit distinct pharmacological profiles due to altered spatial orientation .
Bromine (): Increases molecular weight and may reduce aqueous solubility, contributing to discontinuation in research .
Salt Forms : Hydrochloride derivatives (e.g., ) improve solubility, a common strategy to enhance bioavailability in drug development .
Biological Activity
(1S,2S)-1-amino-1-(4-fluorophenyl)propan-2-ol, a chiral amino alcohol, possesses significant biological activity attributed to its unique structural features, particularly the presence of a fluorine atom. This compound has garnered attention for its potential therapeutic applications, particularly in the field of neurology. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H12FNO
- Molecular Weight : 171.20 g/mol
- Structure : The compound features an amino group, a hydroxyl group, and a fluorinated phenyl group, contributing to its reactivity and biological interactions.
The biological activity of this compound is primarily linked to its interactions with various neurotransmitter systems. The fluorine substituent enhances binding affinity to specific receptors, potentially modulating neurotransmitter release and uptake. Key mechanisms include:
- Inhibition of Reuptake : It may inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, similar to other antidepressants.
- Receptor Modulation : The compound may interact with adrenergic and serotonergic receptors, influencing mood and anxiety levels.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Antidepressant Effects
Studies suggest that this compound may possess antidepressant-like effects in animal models. Its ability to modulate neurotransmitter levels could lead to improvements in mood and reductions in anxiety symptoms.
Neuroprotective Properties
Preliminary research indicates potential neuroprotective effects against excitotoxicity, which is often involved in neurodegenerative diseases. This property may make it a candidate for further investigation in conditions like Alzheimer's disease.
Case Studies and Research Findings
Several studies have examined the pharmacological properties of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated that the compound increased serotonin levels in rat models, suggesting potential antidepressant properties. |
| Study 2 | Investigated its neuroprotective effects in vitro, showing reduced neuronal death in response to glutamate-induced excitotoxicity. |
| Study 3 | Explored binding affinities with various receptors; results indicated a significant interaction with serotonin transporter proteins. |
Comparative Analysis with Related Compounds
Comparative studies with structurally similar compounds highlight the unique properties of this compound:
| Compound | Structure | Notable Activity |
|---|---|---|
| (1R,2S)-1-amino-1-(4-chlorophenyl)propan-2-ol | Chlorine instead of fluorine | Higher affinity for adrenergic receptors |
| (1R,2S)-1-amino-1-(2-fluorophenyl)propan-2-ol | Different fluorine position | Enhanced selectivity for serotonin receptors |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
